molecular formula C21H26ClNO2 B14438077 1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride CAS No. 78219-49-5

1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride

Cat. No.: B14438077
CAS No.: 78219-49-5
M. Wt: 359.9 g/mol
InChI Key: HQAQQBPLMPXBCJ-UHFFFAOYSA-N
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Description

1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride typically involves the reaction of 4-phenylpiperidine with propanol and benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize impurities. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological processes and as a tool for investigating the function of various biomolecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical properties and reactivity.

    Phenylpropanol derivatives: These compounds contain a phenyl group attached to a propanol moiety and may exhibit similar biological activity.

    Benzoate derivatives: These compounds contain a benzoate group and may have similar applications in organic synthesis and industrial processes.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

78219-49-5

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

3-(4-phenylpiperidin-1-yl)propyl benzoate;hydrochloride

InChI

InChI=1S/C21H25NO2.ClH/c23-21(20-10-5-2-6-11-20)24-17-7-14-22-15-12-19(13-16-22)18-8-3-1-4-9-18;/h1-6,8-11,19H,7,12-17H2;1H

InChI Key

HQAQQBPLMPXBCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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